ethyl 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Structure-Activity Relationship Analysis of Thieno[2,3-c]Pyridine Core
The thieno[2,3-c]pyridine core is a bicyclic heteroaromatic system comprising fused thiophene and pyridine rings. This scaffold’s planar geometry and electron-rich aromatic system facilitate π-π stacking and hydrogen-bonding interactions with biological targets. In the context of kinase inhibition, the core’s rigidity and electronic properties are critical for binding to ATP pockets or allosteric sites. For example, a selective COT kinase inhibitor featuring a thieno[2,3-c]pyridine core demonstrated nanomolar activity, attributed to optimal alignment with the kinase’s hydrophobic cleft.
In the target compound, the 6-acetyl substituent introduces a ketone group that may enhance hydrogen bonding with residues like serine or threonine in enzymatic active sites. Comparative studies of thieno[2,3-b]pyridine derivatives (e.g., anti-HCV agents) highlight that minor positional changes in the fused ring system (e.g., shifting the sulfur atom from position 2,3-b to 2,3-c) alter target selectivity. For instance, thieno[2,3-b]pyridines showed antiviral activity, whereas thieno[2,3-c]pyridines like the target compound are more commonly associated with kinase modulation.
Functional Group Contributions to Biological Activity
The compound’s three key functional groups—6-acetyl, 2-[4-(dimethylsulfamoyl)benzamido], and 3-ethyl carboxylate—each play distinct roles:
- 6-Acetyl Group : The acetyl moiety at position 6 enhances electrophilicity, potentially forming covalent bonds with nucleophilic cysteine residues in targets like Hsp90. In a 2025 study, a thieno[2,3-c]pyridine derivative with a 6-acetyl group exhibited potent anticancer activity (IC50 = 10.8 µM against HSC3 cells) by inducing G2/M cell cycle arrest.
- 4-(Dimethylsulfamoyl)Benzamido Group : The sulfonamide group is a hallmark of kinase inhibitors due to its ability to engage in hydrogen bonding with backbone amides (e.g., in COT kinase). The dimethyl substituents likely improve lipophilicity, aiding membrane permeability.
- Ethyl Carboxylate : This ester group balances solubility and bioavailability. Ethyl esters are commonly used as prodrug moieties, as seen in antiviral thieno[2,3-b]pyridines, where they enhance cellular uptake before hydrolysis to active acids.
A comparative analysis of these groups is summarized below:
Conformational Studies and Molecular Modeling
Molecular docking studies of analogous thieno[2,3-c]pyridines reveal that the core’s planar structure aligns with the ATP-binding site of kinases, while substituents dictate specificity. For the target compound, simulations predict that the 6-acetyl group forms a hydrogen bond with Asn51 of Hsp90, a chaperone protein implicated in cancer. The dimethylsulfamoyl benzamido group likely occupies a hydrophobic subpocket, as observed in COT kinase inhibitors.
Conformational flexibility is limited by the fused ring system, ensuring optimal orientation of substituents. Density functional theory (DFT) calculations on related derivatives suggest that electron-withdrawing groups (e.g., acetyl) reduce the core’s electron density, favoring interactions with positively charged catalytic residues.
Comparative Analysis with Related Thieno[2,3-c]Pyridine Derivatives
The target compound shares structural motifs with several bioactive derivatives:
- COT Kinase Inhibitor : Features a thieno[2,3-c]pyridine core with a sulfonamide substituent. Unlike the target compound, it lacks the 6-acetyl group, resulting in narrower target selectivity (specific to COT kinase).
- Anticancer Derivative 6i : Contains a 6-acetyl group and a phenylsulfonamide substituent. Demonstrates broad-spectrum activity against HSC3, T47D, and RKO cells, underscoring the importance of the acetyl group in multi-target engagement.
- Anti-HCV Thieno[2,3-b]Pyridines : Highlight the impact of ring isomerism; shifting the sulfur atom to the 2,3-b position alters activity from kinase modulation to viral inhibition.
These comparisons emphasize that minor structural modifications—such as acetyl placement or sulfonamide substitution—dramatically alter biological profiles.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-5-30-21(27)18-16-10-11-24(13(2)25)12-17(16)31-20(18)22-19(26)14-6-8-15(9-7-14)32(28,29)23(3)4/h6-9H,5,10-12H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDIOZDKOOFIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves several steps. The starting materials typically include ethyl 6-acetyl-4H-thieno[2,3-c]pyridine-3-carboxylate and 4-(dimethylsulfamoyl)benzoyl chloride. The reaction proceeds through an amide bond formation, facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or sulfonamide groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Biological Activity
Ethyl 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, structure-activity relationship (SAR), and various biological evaluations.
Chemical Structure and Properties
The compound features a thienopyridine core, which is known for its diverse biological properties. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 378.43 g/mol. The presence of the dimethylsulfamoyl group is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds in the thienopyridine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Antiparasitic Activity : Thienopyridine derivatives have demonstrated significant giardicidal activity against Giardia lamblia with varying degrees of efficacy based on structural modifications.
- Antitumor Activity : Certain derivatives have been evaluated for their potential in inhibiting tumor growth in various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Substituent Variations : The position and type of substituents on the aromatic ring significantly affect the compound's potency against specific targets.
- Functional Group Modifications : Alterations to the acetyl or sulfamoyl groups can enhance or diminish biological activity.
Antiparasitic Activity
In a study assessing new thieno[2,3-b]pyridine derivatives, it was found that compounds similar to this compound exhibited significant giardicidal activity (GA > 50%) after 72 hours of incubation. Notably:
| Compound | Giardicidal Activity (%) | Notes |
|---|---|---|
| Compound 1 | 63% | Non-substituted derivative |
| Compound 2 | 52% | Meta-substituent |
| Compound 3 | 50% | Para-substituent |
These results indicate that the thieno[2,3-b]pyridine framework has promising antiparasitic properties.
Antitumor Activity
In another study focusing on antitumor effects against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), several thienopyridine derivatives were tested. The findings revealed:
| Compound | GI50 (μM) | Effect on Cell Proliferation |
|---|---|---|
| Compound A | 13 | Significant inhibition |
| Compound B | 25 | Moderate inhibition |
The most promising compound demonstrated a reduction in tumor size in an in ovo CAM model, indicating its potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
